molecular formula C19H23N3O7 B11142797 (R)-2-(2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid

(R)-2-(2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid

Cat. No.: B11142797
M. Wt: 405.4 g/mol
InChI Key: LUUPOQLDMIDQGP-CYBMUJFWSA-N
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Description

5-(CARBAMOYLAMINO)-2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID is a complex organic compound that features a unique combination of functional groups, including a carbamoylamino group, a hydroxychromenyl group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(CARBAMOYLAMINO)-2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the chromenyl derivative, followed by the introduction of the acetamido group through acylation reactions. The final step often involves the addition of the carbamoylamino group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the chromenyl moiety can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield chromenone derivatives, while reduction of the carbonyl groups may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the chromenyl group suggests possible antioxidant properties, while the acetamido group may confer bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The combination of functional groups may interact with biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, dyes, or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 5-(CARBAMOYLAMINO)-2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID would depend on its specific interactions with molecular targets. The chromenyl group may interact with enzymes or receptors, while the acetamido group could form hydrogen bonds with biological macromolecules. The carbamoylamino group may also play a role in the compound’s bioactivity by interacting with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    5-(CARBAMOYLAMINO)-2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]BUTANOIC ACID: Similar structure but with a butanoic acid backbone.

    5-(CARBAMOYLAMINO)-2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]HEXANOIC ACID: Similar structure but with a hexanoic acid backbone.

Uniqueness

The uniqueness of 5-(CARBAMOYLAMINO)-2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID lies in its specific combination of functional groups and the length of its carbon chain. This combination may confer unique chemical and biological properties that are not present in similar compounds with different carbon chain lengths.

Properties

Molecular Formula

C19H23N3O7

Molecular Weight

405.4 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C19H23N3O7/c1-9-11-5-6-14(23)10(2)16(11)29-18(27)12(9)8-15(24)22-13(17(25)26)4-3-7-21-19(20)28/h5-6,13,23H,3-4,7-8H2,1-2H3,(H,22,24)(H,25,26)(H3,20,21,28)/t13-/m1/s1

InChI Key

LUUPOQLDMIDQGP-CYBMUJFWSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N[C@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

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